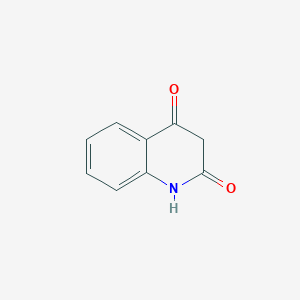

Quinoline-2,4(1H,3H)-dione

概要

説明

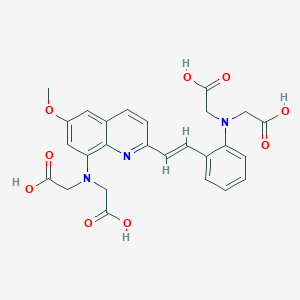

Quinoline-2,4(1H,3H)-dione analogs have been designed, synthesized, and evaluated for their potencies and binding properties toward the cannabinoid type 1 receptor (CB1R) and CB2R . The cannabinoid type 2 receptors (CB2Rs) play crucial roles in inflammatory diseases .

Synthesis Analysis

Quinoline-2,4(1H,3H)-diones have been synthesized through various methods. For instance, a suspension of 1,6-disubstituted quinoline-2,4(1H,3H)-diones in absolute ethanol was added to a solution of diethyl acetylenedicarboxylate in absolute ethanol and triethylamine .Molecular Structure Analysis

The molecular structure of Quinoline-2,4(1H,3H)-dione has been analyzed in several studies .Chemical Reactions Analysis

Quinoline-2,4(1H,3H)-diones have been involved in various chemical reactions. For example, 3-(2-hydroxyethylamino) quinoline-2,4-diones were obtained and their reaction with isocyanic acid afforded mainly 5-hydroxy- 1-(2-hydroxyethyl)-1H-spiro[imidazolidine-4,3′-indole]-2,2′-diones .Physical And Chemical Properties Analysis

Quinoline-2,4(1H,3H)-dione has a molecular weight of 161.16 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no rotatable bonds . Its topological polar surface area is 46.17 Ų .科学的研究の応用

Synthesis of Functionalized Pyrimidoquinolinediones

Functionalized pyrimido[4,5-b]quinoline-2,4 (1H,3H)-diones were synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones substituted in all positions on the benzene ring with electron donor or electron withdrawing groups .

Visible-Light-Mediated Synthesis

Quinolines, including Quinoline-2,4(1H,3H)-dione, have been synthesized using visible-light-mediated transformations . This method is considered greener and more eco-friendly as it utilizes photons as a clean energy source .

Biological Applications

Quinolines are N-heterocyclic privileged scaffolds that find immense applications in biological domains . They act as antimalarial, anti-inflammatory, antiparasitic, antiviral, and anticancer agents .

Materials Science Applications

Quinolines also find applications in materials science . The nucleus of quinolines is abundant in natural products .

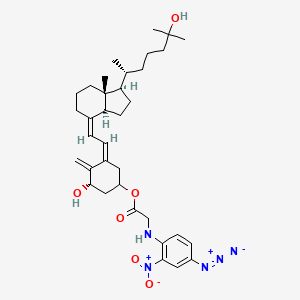

Cannabinoid Receptor Agonist

The biological activities of the synthesized quinoline-2,4(1H,3H)-diones were evaluated for their agonistic activities to the cannabinoid receptors .

Environmental Impact

The traditional synthesis of quinolines often involves low yield product formation, tedious workup, and large waste production, which adds to the environmental burden . The development of simple, mild strategies to forge such a potent nucleus is highly desirable .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMVLKJJJCMVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394923 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-2,4(1H,3H)-dione | |

CAS RN |

52851-41-9 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

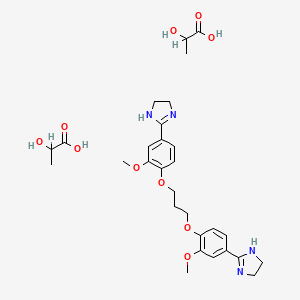

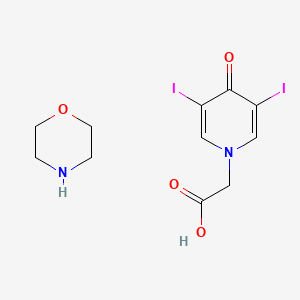

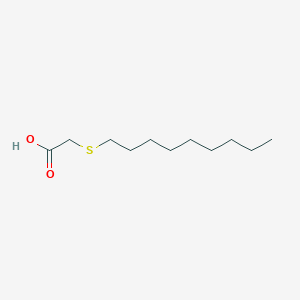

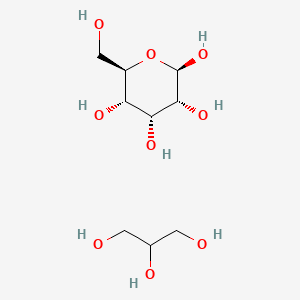

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Quinoline-2,4(1H,3H)-dione?

A1: Quinoline-2,4(1H,3H)-dione has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol.

Q2: How is Quinoline-2,4(1H,3H)-dione typically characterized spectroscopically?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H, 13C, and 15N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize Quinoline-2,4(1H,3H)-dione and its derivatives. [, ]

Q3: What are some notable structural features of Quinoline-2,4(1H,3H)-dione derivatives that influence their properties?

A3: The presence of a polyfluoroalkyl group at the 5-position of the Quinoline-2,4(1H,3H)-dione system significantly impacts its reactivity towards nucleophilic reagents. [, ] Additionally, the nature and position of substituents on the quinoline core can significantly alter biological activity, including antifungal, antibacterial, and antioxidant effects. [, ]

Q4: How is Quinoline-2,4(1H,3H)-dione used in corrosion inhibition?

A4: Certain aryl-substituted Quinoline-2,4(1H,3H)-diones have shown promising results as corrosion inhibitors for mild steel in acidic environments. These compounds act by adsorbing onto the steel surface, forming a protective layer. Notably, 5-(2,4-dihydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione (APQD-4) exhibited impressive inhibition efficiency (98.30%) at a low concentration (20 mg L−1). []

Q5: Can Quinoline-2,4(1H,3H)-dione derivatives be used as ligands?

A5: Yes, Quinoline-2,4(1H,3H)-diones can function as ligands. Research indicates their potential as potent and selective ligands for the Cannabinoid Type 2 Receptor (CB2R). The position of substituents on the Quinoline-2,4(1H,3H)-dione core influences their agonist or antagonist activity. []

Q6: What types of reactions can Quinoline-2,4(1H,3H)-dione undergo?

A6: Quinoline-2,4(1H,3H)-diones are versatile building blocks in organic synthesis. They can undergo nucleophilic addition at the 5-position, leading to 5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione derivatives. [] Furthermore, they are susceptible to radical addition/cyclization cascades, yielding diversely functionalized derivatives. [, , , , , ]

Q7: How are Quinoline-2,4(1H,3H)-dione derivatives synthesized?

A7: Several synthetic routes have been developed, including:

- Reaction of 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides followed by cyclization. [, ]

- Oxidative radical addition/cyclization cascades of o-cyanoarylacrylamides with various reagents like α-keto acids, aldehydes, magnesium nitrate hexahydrate, and phosphine oxides. [, , , ]

- Copper-catalyzed cascade addition/cyclization of o-cyanoarylacrylamide with phosphonates. []

- Visible-light-promoted transition-metal-free perfluoroalkylation/cyclization reactions. []

Q8: How is computational chemistry used to study Quinoline-2,4(1H,3H)-dione derivatives?

A8: Computational methods, such as molecular dynamics simulations and quantum chemical calculations, provide valuable insights into the corrosion inhibition mechanisms of Quinoline-2,4(1H,3H)-diones by analyzing their adsorption characteristics on metal surfaces. [] Additionally, docking simulations and 3D-QSAR models, using tools like CoMFA, aid in understanding the binding interactions of these derivatives with target proteins like CB2R, guiding further design and modification for improved potency and selectivity. []

Q9: What are some key Structure-Activity Relationship (SAR) findings for Quinoline-2,4(1H,3H)-dione derivatives?

A9: Research has shown that:

- Substitutions at the C5 or C8 positions of Quinoline-2,4(1H,3H)-diones tend to exhibit CB2R agonist activity, while C6 or C7 substitutions lead to antagonist behavior. []

- Introduction of a propargyl group on the quinolone nitrogen atom allows further derivatization via click chemistry, enabling the synthesis of bis(1,2,3-triazole) functionalized derivatives. []

- Specific substitutions, like the introduction of nitro groups, can enhance the antimicrobial properties of these compounds. []

Q10: What biological activities have been reported for Quinoline-2,4(1H,3H)-dione derivatives?

A10: Quinoline-2,4(1H,3H)-dione derivatives display a range of biological activities, including:

- Cannabinoid receptor modulation: They act as agonists or antagonists for CB2R, with potential applications in treating inflammatory diseases. []

- Antimicrobial activity: Some derivatives exhibit potent antibacterial and antifungal effects. [, , ]

- Antioxidant activity: Certain structural modifications enhance their radical scavenging abilities. []

- Anticancer activity: Studies show promising in vitro anti-lymphoma and cervical carcinoma activity for specific 3-perfluoroalkylated thioflavone derivatives. []

Q11: What are some future directions for research on Quinoline-2,4(1H,3H)-dione?

A11: Future research could focus on:

- Optimizing the structure of Quinoline-2,4(1H,3H)-dione-based CB2R ligands to improve their potency, selectivity, and pharmacokinetic properties for potential therapeutic use. []

- Exploring the potential of these derivatives as anticancer agents, investigating their mechanisms of action and efficacy against various cancer cell lines. []

- Developing environmentally friendly synthetic routes and exploring their biodegradability to minimize ecological impact. [, ]

- Investigating their potential in material science, particularly as building blocks for advanced materials with tailored properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone](/img/structure/B1231685.png)

![N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1231686.png)

![(2S)-2-amino-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid](/img/structure/B1231692.png)

![[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate](/img/structure/B1231696.png)